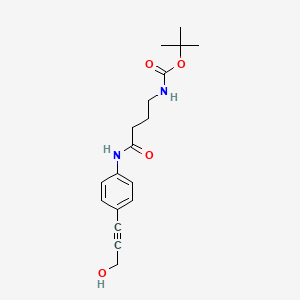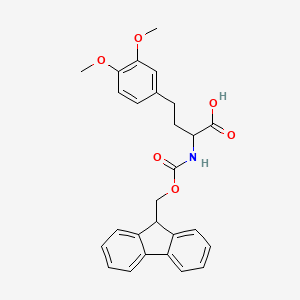
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-2-amino-4-butyric acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Fmoc Protection: The intermediate is then protected with the Fmoc group using reagents like Fmoc-Cl in the presence of a base such as triethylamine.
Final Product: The final step involves purification and characterization of the product using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of automated synthesizers and large-scale reactors to facilitate the production process.
化学反応の分析
Types of Reactions
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In the field of medicine, this compound may have potential therapeutic applications. It can be used in the design of new drugs and as a reference compound in pharmacological studies.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(S)-4-(3,4-Dimethoxy-phenyl)-2-amino-butyric acid: Lacks the Fmoc protecting group.
(S)-4-(3,4-Dimethoxy-phenyl)-2-(tert-butoxycarbonylamino)-butyric acid: Contains a different protecting group (Boc) instead of Fmoc.
(S)-4-(3,4-Dimethoxy-phenyl)-2-(acetylamino)-butyric acid: Contains an acetyl group instead of Fmoc.
Uniqueness
The presence of the Fmoc protecting group in (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid makes it unique compared to similar compounds. This group provides stability and allows for selective deprotection under mild conditions, making it advantageous for use in peptide synthesis and other applications.
特性
分子式 |
C27H27NO6 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30) |
InChIキー |
MPPZZKBAHVJGRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


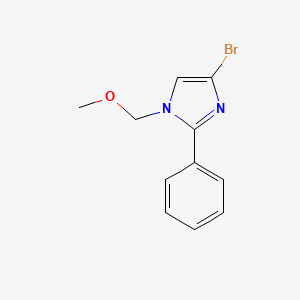
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

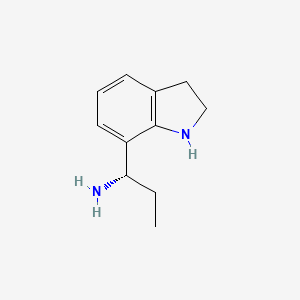
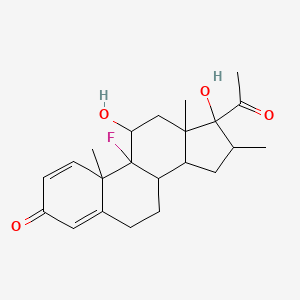
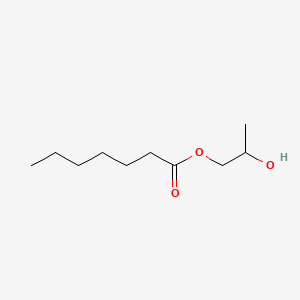
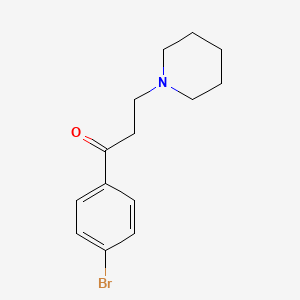


![1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B12282875.png)
![tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate](/img/structure/B12282883.png)
